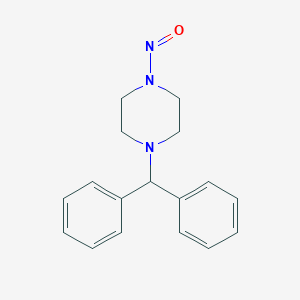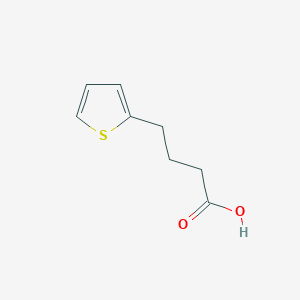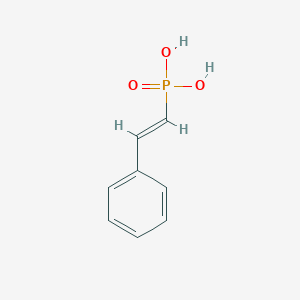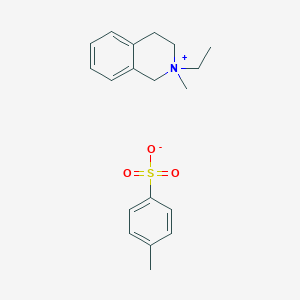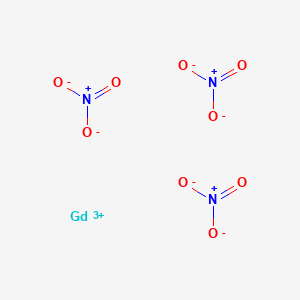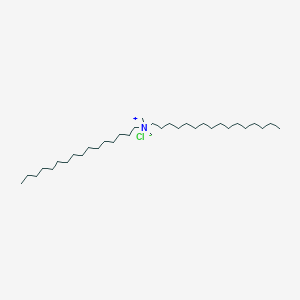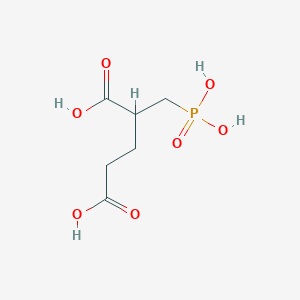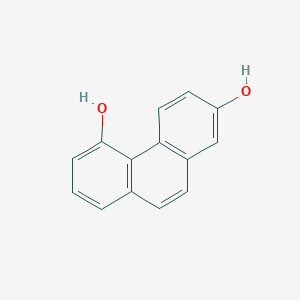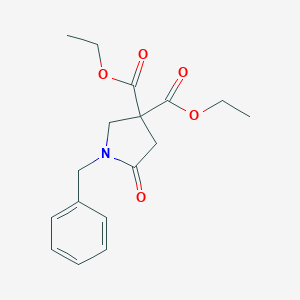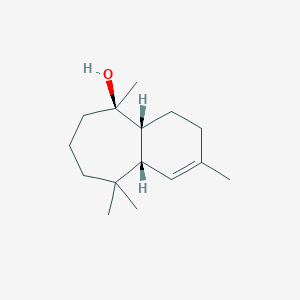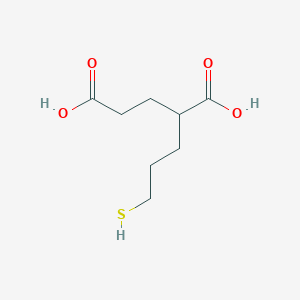
ethyl N-(2-ethoxyphenyl)carbamate
Vue d'ensemble
Description
Ethyl N-(2-ethoxyphenyl)carbamate, also known as Atracurium Besylate, is a neuromuscular blocking agent that is commonly used in clinical practice. It is a non-depolarizing agent that works by blocking the action of acetylcholine at the neuromuscular junction, resulting in muscle relaxation. In We will also discuss future directions for research on this compound.
Mécanisme D'action
Ethyl N-(2-ethoxyphenyl)carbamate Besylate works by blocking the action of acetylcholine at the neuromuscular junction. It binds to the nicotinic acetylcholine receptors on the motor endplate, preventing the binding of acetylcholine and thus inhibiting muscle contraction. This results in muscle relaxation and facilitates intubation and ventilation during surgical procedures.
Effets Biochimiques Et Physiologiques
Ethyl N-(2-ethoxyphenyl)carbamate Besylate has several biochemical and physiological effects. It causes muscle relaxation, which can be beneficial during surgical procedures. It also has a short duration of action, which allows for rapid recovery of muscle function after the procedure is completed. Additionally, it is metabolized by plasma esterases, which makes it suitable for use in patients with renal or hepatic dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl N-(2-ethoxyphenyl)carbamate Besylate has several advantages and limitations for lab experiments. One advantage is its short duration of action, which allows for rapid recovery of muscle function after the experiment is completed. However, its use can be limited by its cost and the need for specialized equipment to administer it.
Orientations Futures
There are several future directions for research on ethyl N-(2-ethoxyphenyl)carbamate Besylate. One area of research is the development of new formulations that can be administered more easily and cost-effectively. Another area of research is the investigation of its potential use in the treatment of other medical conditions, such as ARDS and SARS. Additionally, further research is needed to better understand its mechanism of action and to identify any potential adverse effects.
Applications De Recherche Scientifique
Ethyl N-(2-ethoxyphenyl)carbamate Besylate has been extensively studied in scientific research for its use in anesthesia and critical care medicine. It is commonly used as a muscle relaxant during surgical procedures, as it allows for easier intubation and ventilation. It has also been studied for its use in the treatment of acute respiratory distress syndrome (ARDS) and sepsis-induced acute respiratory distress syndrome (SARS).
Propriétés
Numéro CAS |
128643-12-9 |
|---|---|
Nom du produit |
ethyl N-(2-ethoxyphenyl)carbamate |
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
ethyl N-(2-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C11H15NO3/c1-3-14-10-8-6-5-7-9(10)12-11(13)15-4-2/h5-8H,3-4H2,1-2H3,(H,12,13) |
Clé InChI |
HPMBJEHEKMHVHF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)OCC |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)OCC |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

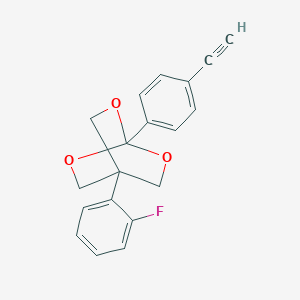
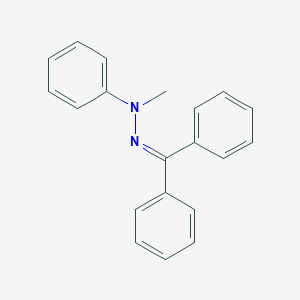
![(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol](/img/structure/B155420.png)
